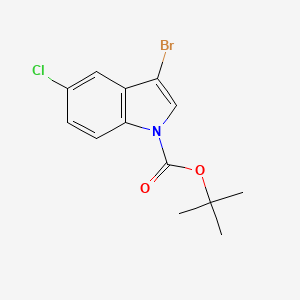

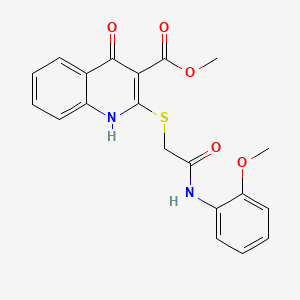

5-bromo-2-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely exhibits a range of interesting chemical properties due to the presence of multiple heterocycles and halogen substituents. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related thiadiazole derivatives.

Synthesis Analysis

The synthesis of thiadiazole derivatives can involve nucleophilic substitution reactions, as seen in the first paper, where bromobenzo thiadiazole reacted with various nucleophiles to yield substituted derivatives . Although the exact synthesis of the compound is not detailed, similar strategies could potentially be applied, such as the use of nucleophilic substitution to introduce the amino, thioether, and amide functionalities present in the target molecule.

Molecular Structure Analysis

Thiadiazole rings, as found in the target compound, are known for their aromaticity and ability to participate in hydrogen bonding due to the presence of nitrogen atoms. The fluorine atom on the phenyl ring could influence the electronic distribution and potentially the reactivity of the molecule. The molecular structure likely exhibits a planar geometry around the thiadiazole core, which could affect its intermolecular interactions and binding properties.

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives can be quite varied. For instance, the first paper describes the rearrangement and reduction reactions of bromobenzo thiadiazole derivatives . The target compound, with its bromo, chloro, and fluoro substituents, could undergo further nucleophilic substitution reactions or be used as a precursor for coupling reactions. The presence of the amide group also opens up possibilities for hydrolysis under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The halogen atoms would increase its molecular weight and could affect its boiling and melting points. The polar nature of the amide bond, along with the potential for hydrogen bonding through the thiadiazole ring, would influence its solubility in various solvents. The compound's spectral data, such as IR, NMR, and mass spectrometry, would provide detailed insights into its structure, as mentioned in the second paper for related compounds .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

One of the primary research applications of compounds similar to 5-bromo-2-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves photodynamic therapy, particularly in cancer treatment. A study reported the synthesis and characterization of a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, highlighting its potential as a Type II photosensitizer in photodynamic therapy due to its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This makes it a potential candidate for cancer treatment in photodynamic therapy applications (Pişkin, Canpolat & Öztürk, 2020).

Anticancer Applications

Compounds with a similar structure have been synthesized and evaluated for potential antitumor properties. For example, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, known to be associated with significant biological properties, were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The compounds demonstrated promising anticancer activity, comparable to that of standard drugs, highlighting their potential as anticancer agents (Tiwari et al., 2017).

Antitumor and Antioxidant Agent Synthesis

Further research has focused on synthesizing new compounds with potential antitumor and antioxidant properties. For instance, annulations of 2-amino-1,3,4-thiadiazole with α,β-unsaturated carbonyl compounds resulted in the creation of compounds evaluated as antitumor agents. This research is indicative of the potential therapeutic applications of such compounds in medical treatments and drug development (Hamama, Gouda, Badr & Zoorob, 2013).

Nematocidal Activity

Compounds containing the 1,3,4-thiadiazole moiety have also been synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against specific nematodes, suggesting potential applications in agriculture as nematicides (Liu, Wang, Zhou & Gan, 2022).

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClFN4O2S2/c18-9-1-6-13(19)12(7-9)15(26)22-16-23-24-17(28-16)27-8-14(25)21-11-4-2-10(20)3-5-11/h1-7H,8H2,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWPNPMCQNVQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClFN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)

![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)

![7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553428.png)